methyl 6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylate
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Overview
Description
“Methyl 6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylate” is a biochemical used for proteomics research . It has a molecular formula of C14H15N3O3 and a molecular weight of 273.29 .
Physical and Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability of “this compound” are not provided in the retrieved information .Scientific Research Applications
Synthesis and Antimicrobial Activities
Research efforts have been directed towards the synthesis of novel compounds with potential antimicrobial activities. For instance, a study by Bektaş et al. (2007) focused on synthesizing novel 1,2,4-triazole derivatives, including compounds structurally related to methyl 6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylate, and evaluating their antimicrobial efficacy. The study identified several compounds exhibiting moderate to good antimicrobial activities against various test microorganisms, highlighting the potential of these compounds in antimicrobial agent development (Bektaş et al., 2007).
Novel Heterocyclic Systems
Explorations into new heterocyclic systems have led to the development of derivatives with unique chemical structures and potential applications in pharmaceuticals. For example, Jacobsen and Philippides (1987) prepared derivatives of oxazolo[5,4-e]-1,2,4-triazine and oxazolo[4,5-e]-1,2,4-triazine, unveiling two new heterocyclic ring systems. This work underscores the chemical versatility and potential utility of these systems in designing novel compounds with specific biological activities (Jacobsen & Philippides, 1987).
Chemical Reactivity and Transformation Studies
Further research has delved into the chemical reactivity and transformation of triazolo[1,5-a][1,2,4]triazines, offering insights into new synthetic routes and the potential for generating diverse pharmacologically active derivatives. A study by Ezema et al. (2015) described the Dimroth rearrangement in fused triazolo[1,5-d]-1,2,4-triazine, illustrating the compound's reactivity and the possibility of accessing novel tricyclic compounds through strategic synthetic manipulations (Ezema et al., 2015).
Mechanism of Action
Target of Action
The compound belongs to the class of 1,2,4-triazolo derivatives . These compounds are known to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . Therefore, the targets of “methyl 6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylate” could potentially be related to these activities.
Mode of Action
The mode of action of 1,2,4-triazolo derivatives often involves interactions with different target receptors . The specific mode of action for “this compound” would depend on its specific targets and their roles in cellular processes.
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. Given the wide range of activities associated with 1,2,4-triazolo derivatives, it’s likely that multiple pathways could be affected .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the potential activities associated with 1,2,4-triazolo derivatives, the effects could be quite diverse .
Properties
IUPAC Name |
methyl 6-(4-methylphenyl)-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9-3-5-10(6-4-9)12-7-17-11(8-20-12)13(15-16-17)14(18)19-2/h3-6,12H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJAIJUPUMOZTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN3C(=C(N=N3)C(=O)OC)CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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